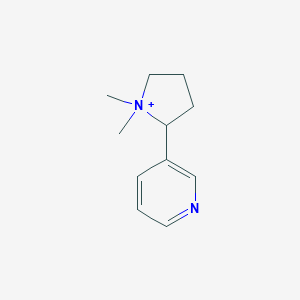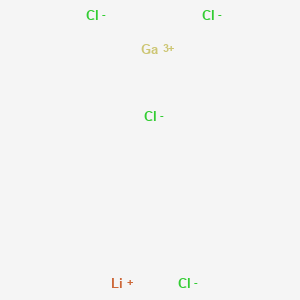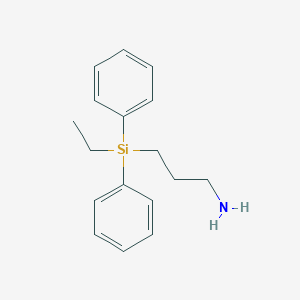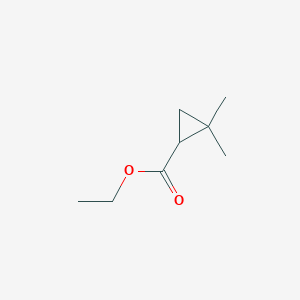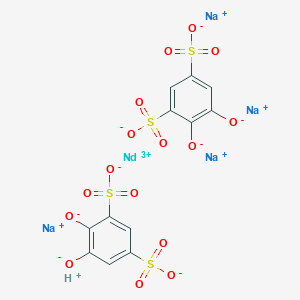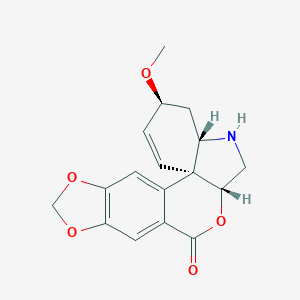
Ungspiroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ungspiroline is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic lactone that has been synthesized using a unique method and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of Ungspiroline is not fully understood, but it is believed to inhibit the activity of certain enzymes by binding to their active sites. This results in the inhibition of the enzyme's catalytic activity, which can lead to the inhibition of various cellular processes.
Biochemische Und Physiologische Effekte
Ungspiroline has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ungspiroline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Ungspiroline has been shown to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication, transcription, and translation.
Vorteile Und Einschränkungen Für Laborexperimente
Ungspiroline has several advantages for lab experiments, including its ease of synthesis, high yield, and excellent enantioselectivity. However, Ungspiroline has limitations, including its limited solubility in aqueous solutions and its potential toxicity to cells.
Zukünftige Richtungen
There are several future directions for the research of Ungspiroline. One direction is to study the mechanism of action of Ungspiroline in more detail to gain a better understanding of its inhibitory effects on enzymes. Another direction is to investigate the potential applications of Ungspiroline in drug discovery for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the toxicity of Ungspiroline and its potential side effects on cells.
Synthesemethoden
Ungspiroline has been synthesized using a unique method that involves the reaction of a cyclic ketone with an aldehyde. The reaction is catalyzed by a chiral phosphoric acid catalyst, which results in the formation of the spirocyclic lactone. This method has been optimized to produce high yields of Ungspiroline with excellent enantioselectivity.
Wissenschaftliche Forschungsanwendungen
Ungspiroline has shown potential applications in various fields of research, including medicinal chemistry, organic synthesis, and chemical biology. In medicinal chemistry, Ungspiroline has been shown to have anticancer activity by inhibiting the growth of cancer cells. In organic synthesis, Ungspiroline has been used as a chiral building block for the synthesis of other compounds. In chemical biology, Ungspiroline has been used as a tool to study the mechanism of action of enzymes.
Eigenschaften
CAS-Nummer |
17245-18-0 |
|---|---|
Produktname |
Ungspiroline |
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(1S,13R,16S,18S)-18-methoxy-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one |
InChI |
InChI=1S/C17H17NO5/c1-20-9-2-3-17-11-6-13-12(21-8-22-13)5-10(11)16(19)23-15(17)7-18-14(17)4-9/h2-3,5-6,9,14-15,18H,4,7-8H2,1H3/t9-,14+,15+,17+/m1/s1 |
InChI-Schlüssel |
VALATXGDIQJFFL-HNOLUEMASA-N |
Isomerische SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Kanonische SMILES |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



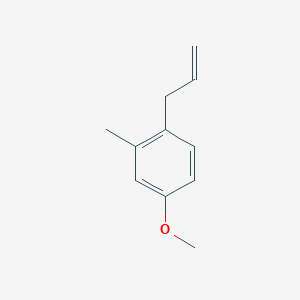
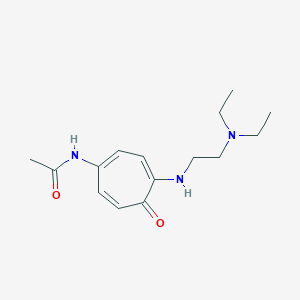
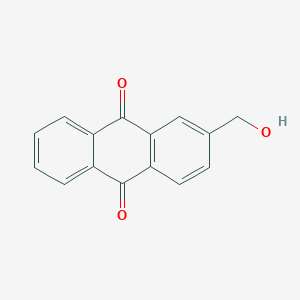

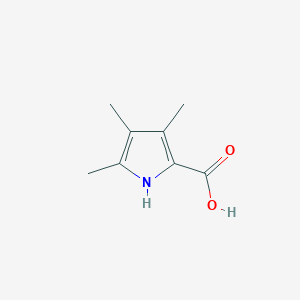
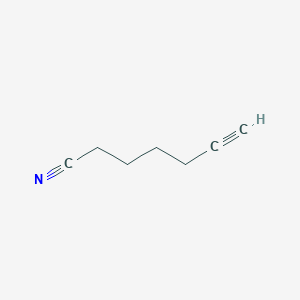
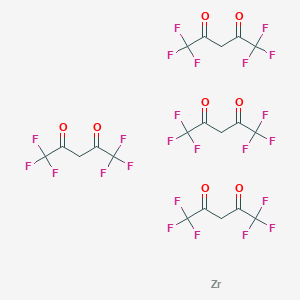
![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
